molecular formula C21H17Cl3N4O3 B3127546 N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338418-86-3

N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B3127546
CAS No.: 338418-86-3
M. Wt: 479.7 g/mol
InChI Key: YDXQCIZCZITXLI-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetic compound characterized by its complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide typically involves multi-step organic synthesis processes. These routes may include reactions such as nucleophilic substitution, amidation, and condensation. A common synthetic pathway might start with the preparation of the 4-chlorophenoxyethanamine, which is then subjected to further reactions to incorporate the dichlorobenzoyl and pyrrole moieties.

Industrial Production Methods

Industrial production often scales up the laboratory synthesis methods using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing may be employed. Catalysts and reagents specific to each reaction step are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various types of chemical reactions including:

  • Oxidation: : Involves the addition of oxygen or the removal of hydrogen, often requiring oxidizing agents like potassium permanganate.

  • Reduction: : Addition of hydrogen or removal of oxygen, commonly using reducing agents like lithium aluminium hydride.

  • Substitution: : Involves the replacement of a functional group with another, using reagents such as halides.

Common Reagents and Conditions

Reactions involving this compound may utilize reagents such as thionyl chloride for chlorination, sodium hydride for deprotonation, and organic solvents like dichloromethane for solution-phase reactions. Typical conditions include controlled temperatures, inert atmospheres, and specific pH ranges.

Major Products

The major products formed from reactions involving this compound can vary widely depending on the reaction conditions. For instance, oxidation may yield more highly substituted phenoxy derivatives, while reduction may lead to simpler hydrocarbon products.

Scientific Research Applications

Chemistry

In chemistry, N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential interactions with cellular components and its effects on biological pathways.

Medicine

In medicine, research explores its therapeutic potential, possibly as a drug candidate for treating specific diseases due to its unique chemical properties.

Industry

Industrially, it may find uses in the production of advanced materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide exerts its effects typically involves interaction with specific molecular targets. These targets might include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies often reveal pathways that can include inhibition or activation of certain proteins, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

  • N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(3,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

Uniqueness

What sets N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide apart from its analogs is its specific arrangement of functional groups, which may confer unique reactivity and interactions with biological systems. This uniqueness makes it a valuable compound for diverse research applications, offering possibilities that other similar compounds may not provide.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4O3/c1-28-10-12(20(29)16-7-4-14(23)9-17(16)24)8-18(28)21(30)27-26-19(25)11-31-15-5-2-13(22)3-6-15/h2-10H,11H2,1H3,(H2,25,26)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXQCIZCZITXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN=C(COC2=CC=C(C=C2)Cl)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=C(C=C2)Cl)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
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N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
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N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
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N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 5
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N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

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